gurmarin

Sweet Taste Transduction Species Specificity Receptor Pharmacology

Sourcing a selective, peptide-based rodent sweet taste inhibitor with well-defined pharmacology can be challenging. Gurmarin addresses this need as a 35-residue polypeptide (MW 4,209 Da) with a unique cystine-knot fold, isolated from Gymnema sylvestre. - Potent & Selective: Inhibits rodent T1R2/T1R3 with an IC50 of 7.1 nM; no effect on human orthologs. - Defined Pharmacology: Reversibly suppresses chorda tympani nerve responses to sweeteners without affecting other gustatory modalities. - Quality Assured: Supplied as a white powder, ≥95% purity, with full analytical documentation. Ideal for neurophysiological and metabolic research models.

Molecular Formula C187-H276-N46-O53-S6
Molecular Weight
CAS No. 138464-10-5
Cat. No. B1151392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegurmarin
CAS138464-10-5
Synonymsgurmarin
Molecular FormulaC187-H276-N46-O53-S6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gurmarin: A Rodent-Specific Sweet Taste Inhibitor Peptide


Gurmarin is a 35-residue polypeptide (MW 4,209 Da) isolated from the leaves of Gymnema sylvestre, characterized by a cystine-knot fold stabilized by three intramolecular disulfide bonds [1]. It is a highly selective inhibitor of the T1R2/T1R3 sweet taste receptor in rodents, with an IC50 of 7.1 nM (0.03 μg/mL) against the rat receptor heterologously expressed in HEK293 cells, while showing no effect on the human ortholog [2]. This absolute species selectivity, combined with its defined peptide structure and reversible suppression profile, positions gurmarin as a unique pharmacological tool for dissecting rodent-specific sweet taste transduction pathways and for use in preclinical models of metabolic regulation where sweet taste signaling is implicated [3].

Rodent-specific sweet taste studies
T1R2/T1R3 receptor tool compound; inactive in human models
Neurophysiology assay context
Supports chorda tympani nerve recording and gustatory pathway dissection
Peptide-based inhibitor workflow
Cystine-knot fold; distinguished from small-molecule or triterpene glycoside classes
Genetic strain-difference probing
Enables C57BL vs. BALB sensitivity mapping for receptor heterogeneity research

Why Gurmarin Cannot Be Substituted by Other Inhibitors


The functional selection of gurmarin over other sweet taste inhibitors is driven by a unique profile of species specificity, potency, and structural class. Unlike gymnemic acid and lactisole—which are triterpene glycosides and small-molecule acids, respectively, that selectively suppress sweet taste in humans and primates but are inactive in rodents [1]—gurmarin is a peptide that acts exclusively on the rodent T1R2/T1R3 receptor [2]. Furthermore, its nanomolar potency (IC50 ~7.1 nM) [3] contrasts sharply with the millimolar IC50 (~4 mM) of lactisole at the human receptor [4]. Even within the gurmarin peptide family, only Gur-1 and Gur-2 show receptor interaction, with Gur-2 predicted to have human activity, underscoring that subtle sequence variations confer profound functional differences [5]. Therefore, substituting gurmarin with another class of sweet taste inhibitor would fundamentally alter the species model system and the quantitative pharmacological profile of the experiment.

If considering
Gymnemic acid or lactisole
Risk
These inhibit human/primates T1R2/T1R3 but show no activity in rodent models; species model would shift entirely.
If considering
Gurmarin-like peptides (Gur-2 to Gur-9)
Risk
Sequence variations may confer human-receptor activity or loss of rodent affinity; functional profile may not transfer.
If considering
Small-molecule T1R3 TMD binders
Risk
Binding site topography differs (NTD vs. TMD); mechanism interpretation may not translate and potency context differs by >500,000-fold.

Quantitative Evidence Guide for Gurmarin Selection


Absolute Species Selectivity: Rodent vs. Human Sweet Inhibitors

Gurmarin exhibits absolute species selectivity, inhibiting the rodent T1R2/T1R3 sweet taste receptor (IC50 7.1 nM) while having no measurable effect on the human receptor at any concentration tested [1]. This is in direct contrast to gymnemic acid and lactisole, which both suppress sweet taste in humans and primates but are completely inactive in rodent assays [2][3]. This orthogonal species profile makes gurmarin an essential tool for rodent-specific sweet taste studies and prevents cross-species data extrapolation errors.

Species Selectivity
Head-to-head
Rodent T1R2/T1R3 IC50 7.1 nM; no human receptor inhibition at any concentration tested
Supports rodent-specific sweet taste transduction studies
Gymnemic acid and lactisole are human/primate-specific; orthogonal species tool compound
Sweet Taste Transduction Species Specificity Receptor Pharmacology G Protein-Coupled Receptors

Nanomolar Potency vs. Millimolar Competitors

Gurmarin inhibits the rat T1R2/T1R3 sweet taste receptor with an IC50 of approximately 0.03 µg/mL (7.1 nM) when tested against saccharin-induced calcium responses [1]. In stark contrast, the canonical human sweet antagonist lactisole requires millimolar concentrations to achieve similar inhibition (IC50 ~4 mM) [2]. This >500,000-fold difference in potency is not merely quantitative but reflects fundamentally different binding modes—gurmarin binds the extracellular N-terminal domain of T1R3, whereas lactisole docks within the transmembrane domain of human T1R3 [3].

Potency Comparison
Cross-study comparable
IC50 ~7.1 nM (gurmarin) vs. ~4 mM (lactisole) on respective sensitive species receptors
Assay potency context differs by >500,000-fold
Nanomolar potency enables low-quantity in vivo rodent studies; binding-mode difference (NTD vs. TMD)
Drug Discovery Receptor Antagonism Potency Metrics Peptide Pharmacology

Sweet-Specific Suppression Without Cross-Taste Interference

Gurmarin selectively suppresses neural responses to sweet tastants without affecting responses to other primary taste modalities. In C57BL mice, lingual treatment with gurmarin at 3 µg/mL reduced chorda tympani nerve responses to sucrose by 45-75% while responses to 0.1 M NaCl, 0.01 M HCl, and 0.01 M quinine-HCl remained unchanged [1]. This clean selectivity profile is critical for studies where off-target sensory effects would confound interpretation. In comparison, some small-molecule sweet inhibitors like lactisole have been shown to also inhibit umami taste responses at higher concentrations [2].

Taste Modality Selectivity
Head-to-head
Sucrose response 45-75% reduction; NaCl, HCl, quinine responses unchanged in C57BL mice
Supports sweet-specific gustatory pathway interpretation
Lactisole shows umami cross-talk at higher concentrations; gurmarin maintains modality selectivity
Gustatory Neurophysiology Chorda Tympani Nerve Recording Taste Coding Sensory Selectivity

Strain-Dependent Sensitivity: Resolving Mouse Sweet Receptor Heterogeneity

Gurmarin's inhibitory efficacy is strain-dependent in mice, revealing the existence of at least two distinct sweet taste receptor populations. In C57BL mice, 3 µg/mL gurmarin suppressed sucrose responses by ~45-75%, whereas in BALB mice, concentrations up to 100 µg/mL produced no significant suppression [1]. This differential sensitivity is genetically linked to the co-expression patterns of T1r2, T1r3, and the G-protein gustducin in fungiform papillae taste cells [2]. Such strain-dependent pharmacology is not observed with broad-acting small-molecule sweet inhibitors, making gurmarin uniquely valuable for probing the molecular heterogeneity of sweet taste signaling.

Strain-Dependent Sensitivity
Head-to-head
C57BL: 45-75% suppression at 3 µg/mL; BALB: no suppression at 100 µg/mL (>33-fold difference)
Supports pharmacogenetic dissection of sweet receptor subtypes
Linked to T1r2/T1r3/gustducin co-expression patterns in fungiform papillae; no alternative rodent inhibitor available
Pharmacogenetics Strain Differences Sweet Receptor Heterogeneity C57BL vs. BALB/c Mice

Unique N-Terminal Domain Binding Site Topography

Gurmarin binds to the extracellular amino-terminal domain (NTD) of the mouse T1R3 subunit, a site distinct from the transmembrane domain (TMD) binding pockets utilized by gymnemic acid and lactisole [1]. Mutational analysis identified key hydrophobic residues (Leu9, Tyr14, Trp28) within gurmarin's cystine-knot fold that are essential for receptor binding; alanine substitutions at these positions increased IC50 values from ~0.03 µg/mL to 4-7 µg/mL (L9A, Y14A) or abolished inhibition entirely (W28A) [2]. In contrast, gymnemic acid and lactisole sensitivity is determined by residues within the TMD of human T1R3, specifically helices 3, 5, and 6 [3]. This orthogonal binding site topography explains the species selectivity differences and provides a structurally distinct pharmacological probe.

Binding Site Topography
Cross-study comparable
NTD of mouse T1R3; L9A, Y14A, W28A mutations shift IC50 from ~0.03 to 4-7 µg/mL or abolish inhibition
Supports orthogonal receptor-binding probe research
Gymnemic acid and lactisole target TMD helices; distinct topography explains species-selectivity differences
Receptor Binding Site T1R3 Structure Ligand-Receptor Interaction Sweet Taste Antagonist Mechanism

Key Research Applications of Gurmarin


Selective Dissection of Sweet Taste Transduction in Rodents

Given gurmarin's absolute rodent specificity [1] and its selective suppression of chorda tympani nerve responses to sweeteners without affecting NaCl, HCl, or quinine responses [2], it is the gold-standard pharmacological tool for isolating sweet taste signaling components in rodent neurophysiological studies. Researchers can confidently attribute observed neural response reductions to T1R2/T1R3-mediated sweet transduction, enabling clean separation of sweet-specific coding from other gustatory modalities.

Probing Sweet Taste Contribution to Sugar Intake and Metabolism

Gurmarin's nanomolar potency (IC50 7.1 nM) [3] and strain-dependent activity profile [4] make it suitable for in vivo behavioral studies in C57BL mice. Repeated lingual or intraoral application of gurmarin reduces sucrose intake without rebound effects [5], providing a model system to evaluate the role of sweet taste signaling in long-term sugar consumption, appetite regulation, and metabolic outcomes. Studies requiring human sweet suppression must instead use gymnemic acid or lactisole.

Mapping Orthogonal Binding Sites on T1R3

Gurmarin binds the extracellular N-terminal domain of mouse T1R3, a site distinct from the transmembrane domain pockets targeted by gymnemic acid and lactisole [6]. This orthogonal binding topography makes gurmarin an essential complementary probe for mapping ligand interaction surfaces on the sweet taste receptor. The availability of high-resolution crystal structure data [3] and validated alanine-scanning mutagenesis results (L9A, Y14A, W28A) [3] enables rational design of control peptides and mechanistic experiments.

Benchmark for Gurmarin-Like Peptide Discovery

The recent identification of eight gurmarin-like peptides (Gur-2 to Gur-9) in G. sylvestre transcriptomes revealed that only Gur-1 (canonical gurmarin) and Gur-2 interact with the T1R2/T1R3 receptor, and only Gur-2 shows predicted human receptor binding [7]. Gur-1 thus serves as the essential reference standard and benchmark compound for characterizing the binding affinity, species selectivity, and functional activity of newly discovered gurmarin-like peptides.

Application
Selection Property
Validation Focus
Rodent sweet taste transduction dissection
Absolute rodent species selectivity
Chorda tympani nerve response; T1R2/T1R3-mediated signaling confirmation
Sugar intake and metabolic regulation studies
Nanomolar potency and strain-dependent activity
C57BL behavioral endpoint review; sucrose-intake model response
T1R3 binding-site mapping
Orthogonal N-terminal domain binding
Structure-activity relationship review; mutagenesis-guided control design
Gurmarin-like peptide discovery benchmark
Canonical Gur-1 reference standard
Binding affinity and species selectivity comparison for novel peptide characterization

Technical Documentation Hub

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40 linked technical documents
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